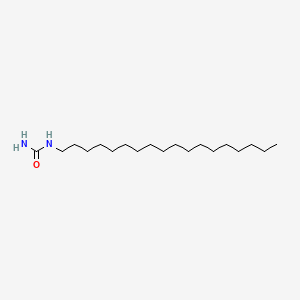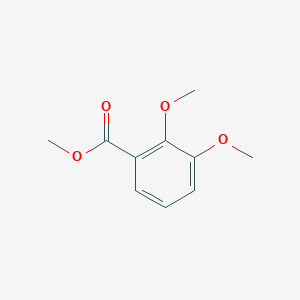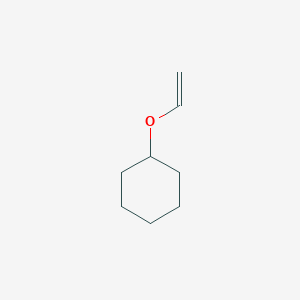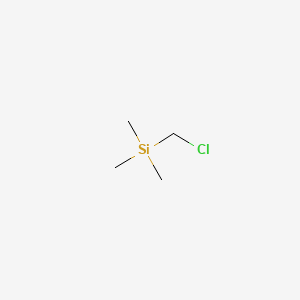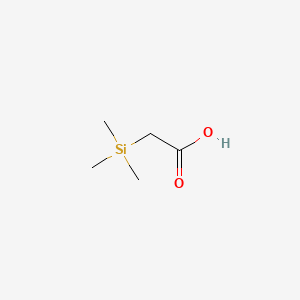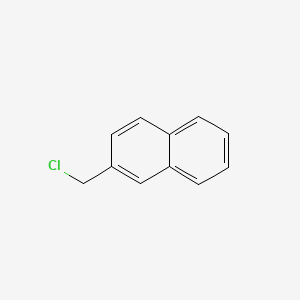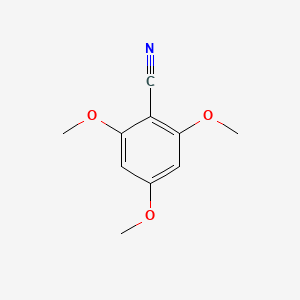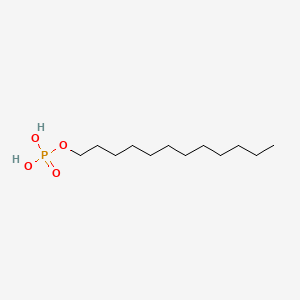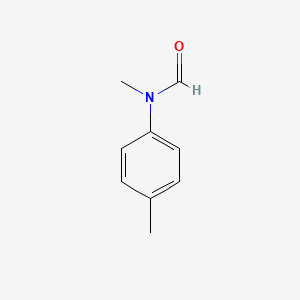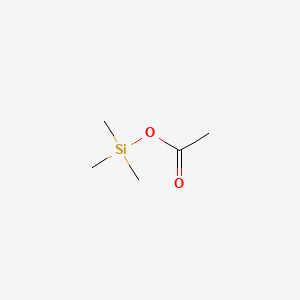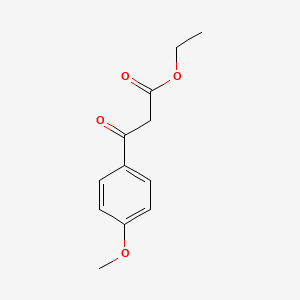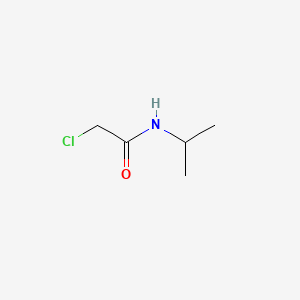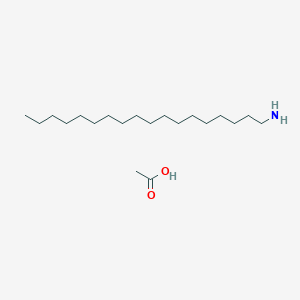
Stearylamine acetate
Descripción general
Descripción
Stearylamine acetate is a compound with the molecular formula C20H43NO2 . It is used as an anticaking agent in fertilizers, a dispersant/drainage aid/pitch emulsifier in paper production, and an organophilic surface treatment agent in china clay . It has also been shown to prevent drug degradation and maintain drug stability in nanostructured lipid carriers (NLCs), and is used as a positive charge inducing agent in different pharmaceutical formulations .
Synthesis Analysis
Stearylamine acetate can be synthesized by the reaction of stearylamine with acetic acid, forming a salt . In the context of gene delivery, stearylamine, a cationic lipid, is able to compact genetic material by electrostatic interactions .Molecular Structure Analysis
The molecular structure of Stearylamine acetate is characterized by an average mass of 329.561 Da and a monoisotopic mass of 329.329376 Da .Physical And Chemical Properties Analysis
Stearylamine acetate is a solid with a melting point of 60°C . It has a molecular formula of C20H43NO2, an average mass of 329.561 Da, and a monoisotopic mass of 329.329376 Da .Aplicaciones Científicas De Investigación
Gene Delivery
- Scientific Field: Biotechnology and Genetic Engineering .
- Application Summary: Stearylamine has been used in the development of non-viral gene delivery systems as lipoplexes . It is able to compact genetic material by electrostatic interactions .
- Methods of Application: In dispersed systems such as nanoemulsions, this lipid anchors on the oil/water interface, conferring a positive charge to them . The DNA compaction process occurs after 120 min of complexation, at low temperature (4 ± 1 °C), and after incorporation of the cationic lipid into the aqueous phase .
- Results or Outcomes: Although the zeta potential of lipoplexes was lower than the results found for basic nanoemulsions, the granulometry did not change . Moreover, it was demonstrated that lipoplexes are suitable vehicles for gene delivery .
Treatment of Chikungunya Virus
- Scientific Field: Virology and Nanomedicine .
- Application Summary: Cationic lipids like Stearylamine are promising for designing safe non-viral vectors and are beneficial in treating chikungunya .
- Methods of Application: In this study, nanodelivery systems (hybrid polymeric/solid lipid nanoparticles) using cationic lipids (stearylamine, C9 lipid, and dioctadecylamine) and polymers (branched PEI-g-PEG -PEG) were prepared, characterized, and complexed with siRNA .
- Results or Outcomes: The nanodelivery system containing stearylamine allowed maximum siRNA complexation, better stability, and higher transfection, with strong inhibition against the E2 and NS1 genes of Chikungunya Virus .
Tamoxifen Delivery
- Scientific Field: Pharmacology .
- Application Summary: Alpha-lipoic acid–stearylamine conjugate-based solid lipid nanoparticles have been used for tamoxifen delivery .
- Methods of Application: The α-lipoic acid–stearylamine bioconjugate was synthesized via carbodiimide chemistry and used as a lipid moiety for the generation of tamoxifen-loaded solid lipid nanoparticles (TMX-SLNs). TMX-SLNs were prepared by solvent emulsification–diffusion method .
- Results or Outcomes: The study revealed a 1.59-fold increase in relative bioavailability as compared to tamoxifen suspension. A decrease in hepatotoxicity of tamoxifen is evidenced by the histopathological evaluation of liver tissues .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field: Oncology .
- Application Summary: Cationic liposomes have been designed for targeting delivery of Pemetrexed disodium (PMX) to the lungs .
- Methods of Application: The study was designed to use cationic liposomes for targeting delivery PMX to the lungs .
- Results or Outcomes: The study was aimed at improving the half-life and reducing the toxic side effects of PMX .
Antioxidant Therapy
- Scientific Field: Pharmacology .
- Application Summary: Alpha-lipoic acid–stearylamine conjugate-based solid lipid nanoparticles have been used for antioxidant therapy .
- Methods of Application: The α-lipoic acid–stearylamine bioconjugate was synthesized via carbodiimide chemistry and used as a lipid moiety for the generation of antioxidant-loaded solid lipid nanoparticles . These nanoparticles were prepared by solvent emulsification–diffusion method .
- Results or Outcomes: The study revealed that α-lipoic acid–stearylamine conjugate-based solid lipid nanoparticles have a great potential in enhancing the oral bioavailability of poorly soluble drugs . Moreover, this nanoparticulate system could be of significant value in long-term therapy with least side effects .
Safety And Hazards
Stearylamine acetate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;octadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHWVVKYDQHTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051263 | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Stearylamine acetate | |
CAS RN |
2190-04-7 | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearylamine acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYLAMINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856J14021A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



